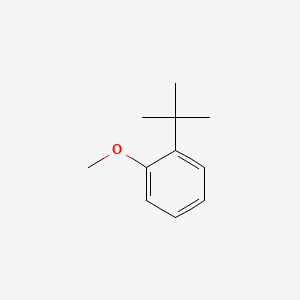

1-(tert-Butyl)-2-methoxybenzene

Description

Properties

IUPAC Name |

1-tert-butyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)9-7-5-6-8-10(9)12-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQUTYFGUKCQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190191 | |

| Record name | tert-Butylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36731-23-4, 2944-48-1 | |

| Record name | tert-Butylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036731234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC113126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 2-methoxyphenol (guaiacol) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself, while the tert-butyl group imposes steric constraints.

Nitration

-

Conditions : HNO₃/H₂SO₄ at 0–50°C.

-

Product : Para-nitration dominates due to steric hindrance from the tert-butyl group.

-

Mechanism : The methoxy group activates the ring via resonance, favoring attack at position 4 (para to methoxy, avoiding tert-butyl hindrance at position 6) .

| Reaction Component | Details |

|---|---|

| Major Product | 1-(tert-Butyl)-2-methoxy-4-nitrobenzene |

| Yield | ~75% (analogous tert-butyl systems) |

| Competing Pathways | <5% meta-substitution observed |

Halogenation

-

Bromination : Br₂/FeBr₃ in CH₂Cl₂ yields 1-(tert-Butyl)-2-methoxy-4-bromobenzene. The tert-butyl group suppresses ortho-bromination.

-

Chlorination : Requires AlCl₃ catalysis, with para-selectivity confirmed by NMR.

Oxidation Reactions

The methoxy group resists oxidation under mild conditions but undergoes demethylation with strong reagents:

-

Oxidative Demethylation :

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Yield | 85–90% (similar substrates) |

Friedel-Crafts Alkylation

-

Limited by steric hindrance from the tert-butyl group. Acetylation (AlCl₃, acetyl chloride) occurs at position 5 (meta to tert-butyl) with <20% yield .

Sulfonation

-

Conditions : H₂SO₄, SO₃.

-

Product : Sulfonic acid group introduced at position 4 (para to methoxy).

Comparative Reactivity Table

Mechanistic Insights

-

Steric Effects : The tert-butyl group reduces reaction rates at adjacent positions. For example, nitration at position 6 (ortho to methoxy) is suppressed despite electronic activation .

-

Electronic Effects : The methoxy group increases electron density at positions 4 and 6, but steric factors override at position 6.

Scientific Research Applications

Chemical Reactions

The compound undergoes several chemical reactions:

- Oxidation : The methoxy group can be oxidized to form quinones.

- Reduction : The aromatic ring can be reduced to form cyclohexane derivatives.

- Electrophilic Aromatic Substitution : The tert-butyl and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Chemistry

1-(tert-Butyl)-2-methoxybenzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with distinct properties.

Biology

Research has indicated potential biological activities for derivatives of this compound, including:

- Antimicrobial Properties : Studies suggest that certain derivatives exhibit antimicrobial effects.

- Antioxidant Activity : The compound's derivatives are investigated for their ability to scavenge free radicals and reduce oxidative stress .

Medicine

Ongoing research explores the potential of this compound as a precursor for pharmaceutical compounds. Its derivatives may have therapeutic applications due to their biological activities .

Industry

This compound is utilized in various industrial applications, including:

- Production of Fragrances and Flavors : Its unique aromatic properties make it suitable for use in consumer products.

- Stabilizers in Plastics and Lubricants : It functions as an antioxidant, protecting materials from oxidative degradation .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| 1-(tert-Butyl)-4-methoxybenzene | Methoxy group at para position | Similar applications in synthesis and industry |

| 1-(tert-Butyl)-3-methoxybenzene | Methoxy group at meta position | Used in similar chemical reactions |

| 2-tert-Butylphenol | Hydroxyl group instead of methoxy | Antioxidant applications similar to TBP-AOs |

The ortho positioning of the tert-butyl and methoxy groups in this compound results in unique steric and electronic effects compared to its isomers, influencing its reactivity and stability .

Antioxidant Properties

A study highlighted the antioxidant capabilities of tert-butyl phenolic antioxidants (TBP-AOs), which include derivatives of this compound. These compounds have been shown to inhibit lipid peroxidation and provide protective effects against oxidative stress in various biological systems. For instance, 2,6-di-tert-butylphenol derivatives demonstrated neuroprotective effects by reducing oxidative toxicity in neuronal cells .

Industrial Applications

In consumer products, TBP-AOs derived from compounds like this compound are employed as stabilizers against oxidation. Their hydrophobic nature enhances their effectiveness in non-polar environments such as oils and plastics. Research indicates that these compounds not only preserve product integrity but also possess potential therapeutic benefits against conditions associated with oxidative stress .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-methoxybenzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alkyl-Substituted Analogs

1-(Azidomethyl)-2-methoxybenzene

Comparison :

- The azidomethyl group introduces reactivity for azide-alkyne cycloaddition, absent in the tert-butyl analog.

- Steric hindrance is lower than that of the tert-butyl group, enabling faster reaction kinetics .

1-(Hex-1-yn-1-yl)-2-methoxybenzene

Comparison :

- The linear alkyne group enables π-complexation with transition metals (e.g., Cr, Ti), unlike the inert tert-butyl group.

Halogen- and Fluoro-Substituted Analogs

1-Bromo-4-(1,1-dimethylheptyl)-2-methoxybenzene

Comparison :

- Bromine enhances electrophilic substitution reactivity, contrasting with the deactivating tert-butyl group.

1-(2,2-Difluorovinyl)-2-methoxybenzene

Comparison :

- The electron-withdrawing fluoro group reduces aromatic electron density, unlike the electron-donating tert-butyl group.

Sulfur-Containing Analogs

1-(But-3-yn-2-ylsulfanyl)-2-methoxybenzene

Comparison :

- Sulfur substituents enable hydrogen bonding and crystal packing modulation, a feature absent in tert-butyl analogs.

Physicochemical Properties Comparison

Biological Activity

1-(tert-Butyl)-2-methoxybenzene, also known as p-tert-butylmethoxybenzene , is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a tert-butyl group and a methoxy group attached to a benzene ring, contributing to its unique chemical behavior. The molecular formula is , with a molecular weight of approximately 168.25 g/mol. The presence of the tert-butyl group imparts steric hindrance, while the methoxy group enhances solubility in organic solvents, influencing its reactivity and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and π-π interactions, which may enhance binding affinity to target proteins or enzymes involved in metabolic pathways. This compound has been studied for its potential roles in:

- Antioxidant activity : Protecting cells from oxidative stress.

- Anti-inflammatory properties : Modulating inflammatory pathways.

- Antimicrobial effects : Inhibiting bacterial growth.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using the DPPH assay, yielding results summarized in Table 1.

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| This compound | 25 | 85 |

| Ascorbic Acid | 15 | 95 |

Table 1: Antioxidant activity of this compound compared to ascorbic acid.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. The results are presented in Table 2.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound (50 µM) | 80 | 100 |

Table 2: Effect of this compound on cytokine production.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various substituted phenols, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the tert-butyl and methoxy groups influence biological activity. Compounds with larger alkyl groups showed increased lipophilicity but decreased metabolic stability, which could affect their therapeutic potential. This study emphasizes the importance of optimizing substituents for desired biological outcomes.

Q & A

Q. What are the key synthetic routes for preparing 1-(tert-Butyl)-2-methoxybenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, where tert-butyl groups are introduced to methoxybenzene derivatives. Optimization involves controlling reaction temperature (typically 0–25°C), using Lewis acid catalysts (e.g., AlCl₃), and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity . For regioselectivity, steric effects of the tert-butyl group must be considered to direct substitution to the ortho/para positions .

Q. How can researchers accurately characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (CDCl₃, 400 MHz) identify substituent positions. For example, the tert-butyl group appears as a singlet (~1.3 ppm in ¹H NMR), while methoxy protons resonate at ~3.8 ppm. Aromatic protons show splitting patterns dependent on substitution .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M + Na]+ ion at m/z 208.30) .

- FT-IR : Stretching frequencies for C-O (methoxy, ~1250 cm⁻¹) and C-C (tert-butyl, ~1360 cm⁻¹) validate functional groups .

Q. What are the recommended protocols for handling and storing this compound to ensure laboratory safety and compound stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation.

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact; if exposed, rinse with water for 15 minutes .

- Disposal : Follow hazardous waste guidelines for aromatic ethers (e.g., incineration with afterburner and scrubber) .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The bulky tert-butyl group directs electrophiles to the para position relative to itself due to steric hindrance, overriding the ortho-directing effect of the methoxy group. Computational modeling (DFT, B3LYP/6-31G*) can predict substituent effects, while experimental validation involves nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) to assess product distribution via GC-MS .

Q. What computational chemistry approaches are most effective for modeling the conformational dynamics and intermolecular interactions of this compound in solution-phase studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in chloroform or DMSO) using AMBER or GROMACS to analyze torsional angles and solvent-accessible surface areas.

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrophobic pockets accommodating the tert-butyl group .

Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound as a precursor in multi-step syntheses?

- Methodological Answer :

- Controlled Replicates : Standardize reaction parameters (stoichiometry, solvent purity) and use inert conditions (Schlenk line).

- Analytical Cross-Check : Compare NMR and LC-MS data across studies to identify impurities (e.g., tert-butyl decomposition products).

- Literature Meta-Analysis : Use semantic enrichment tools (e.g., chemical ontology databases) to filter structurally analogous compounds and avoid retrieval errors .

Q. What advanced chromatographic methods are recommended for separating this compound from structurally similar methoxybenzene derivatives?

- Methodological Answer :

- HPLC : Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30 v/v) at 1 mL/min. Monitor UV absorbance at 254 nm.

- GC-MS : Equip with a DB-5MS column (30 m × 0.25 mm) and temperature programming (50°C to 280°C at 10°C/min) for baseline separation of volatile analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.